Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate

Description

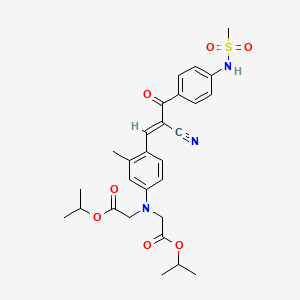

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including cyano, sulfonamide, and ester groups, which contribute to its unique chemical properties and reactivity.

Properties

CAS No. |

66172-63-2 |

|---|---|

Molecular Formula |

C28H33N3O7S |

Molecular Weight |

555.6 g/mol |

IUPAC Name |

propan-2-yl 2-[4-[(E)-2-cyano-3-[4-(methanesulfonamido)phenyl]-3-oxoprop-1-enyl]-3-methyl-N-(2-oxo-2-propan-2-yloxyethyl)anilino]acetate |

InChI |

InChI=1S/C28H33N3O7S/c1-18(2)37-26(32)16-31(17-27(33)38-19(3)4)25-12-9-22(20(5)13-25)14-23(15-29)28(34)21-7-10-24(11-8-21)30-39(6,35)36/h7-14,18-19,30H,16-17H2,1-6H3/b23-14+ |

InChI Key |

RPYPDSDGLZSREJ-OEAKJJBVSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)/C=C(\C#N)/C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CC(=O)OC(C)C)CC(=O)OC(C)C)C=C(C#N)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate typically involves multi-step organic reactions. The key steps may include:

Formation of the cyano group: This can be achieved through nucleophilic substitution reactions.

Introduction of the sulfonamide group: This step may involve the reaction of an amine with a sulfonyl chloride.

Esterification: The final step involves the esterification of the carboxylic acid with isopropyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can target the cyano group or the carbonyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic agent due to its unique chemical properties.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- Isopropyl N-(4-(2-cyano-3-(4-aminophenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate

- Isopropyl N-(4-(2-cyano-3-(4-(methylamino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate

Uniqueness

The presence of the methylsulphonyl group in Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate distinguishes it from similar compounds. This functional group can impart unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Isopropyl N-(4-(2-cyano-3-(4-((methylsulphonyl)amino)phenyl)-3-oxo-1-propenyl)-m-tolyl)-N-(2-(1-methylethoxy)-2-oxoethyl)glycinate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article delves into its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula can be represented as follows:

Key components include:

- Isopropyl group : Enhances lipophilicity.

- Cyano group : Potentially involved in electron-withdrawing effects.

- Methylsulfonylamino group : May play a role in biological interactions.

- Glycinate moiety : Increases solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activities. For instance, compounds with similar structural motifs have shown IC50 values below 10 µM against various cancer cell lines such as MCF-7 (breast cancer), Huh-7 (liver cancer), and HCT-116 (colon cancer) .

A comparative analysis of related compounds reveals the following:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | High |

| Compound B | Huh-7 | 8.0 | Moderate |

| Isopropyl Glycinate | MCF-7 | TBD | TBD |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with tumorigenesis. Studies have demonstrated that certain derivatives can inhibit COX-2 with selectivity, showing IC50 values ranging from 0.22 to 0.39 µM . The presence of specific substituents on the aromatic rings significantly enhances this inhibitory activity.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. For example, a derivative exhibited a DPPH radical scavenging activity of 72.76%, indicating strong antioxidant properties .

Case Studies

- Case Study on MCF-7 Cells : A study involving the administration of isopropyl glycinate derivatives to MCF-7 cells showed a notable reduction in cell viability, suggesting effective antiproliferative action. The study highlighted that the introduction of a methylsulfonyl group was crucial for enhancing biological activity.

- In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor growth rates and improved survival rates compared to untreated controls, further supporting the compound's potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.